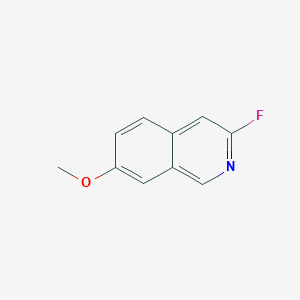

3-Fluoro-7-methoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

3-fluoro-7-methoxyisoquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3 |

InChI Key |

YEJZKCHQTOEMAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(C=C2C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 7 Methoxyisoquinoline

Retrosynthetic Approaches to the 3-Fluoro-7-methoxyisoquinoline Scaffold

Retrosynthetic analysis of this compound offers several logical pathways for its construction. The primary disconnections focus on either the formation of the isoquinoline (B145761) core or the introduction of the C-3 fluorine atom.

A primary strategy involves disconnecting the C-F bond, envisioning a late-stage fluorination of a 7-methoxyisoquinoline (B1361142) precursor. This approach relies on the availability of regioselective methods to introduce fluorine specifically at the C-3 position, which can be challenging due to the electronic nature of the isoquinoline ring.

Alternatively, the isoquinoline ring itself can be disconnected. Common retrosynthetic strategies that form the pyridinoid ring include:

Bischler-Napieralski type disconnection: This breaks the N-C1 and C4-C4a bonds, leading back to an N-acyl-β-phenylethylamine. The starting materials would be a derivative of 2-(3-methoxyphenyl)ethylamine and a two-carbon synthon, with the fluorine atom being incorporated either in the amine precursor or introduced later.

Pictet-Spengler type disconnection: This also cleaves the N-C1 and C4-C4a bonds, pointing to a β-phenylethylamine and an aldehyde or ketone. This route initially forms a tetrahydroisoquinoline, which requires a subsequent oxidation step to achieve the aromatic isoquinoline core.

Palladium-catalyzed cyclization disconnection: Modern approaches allow for disconnections across various bonds. For instance, a disconnection of the C4-C4a and N-C8a bonds could lead to an ortho-alkynylbenzaldehyde and an amine source, which can be coupled and cyclized using palladium catalysis.

Classical and Contemporary Isoquinoline Ring Construction Strategies

The construction of the isoquinoline nucleus is a well-established field in heterocyclic chemistry, with several classical name reactions and modern transition-metal-catalyzed methods being adaptable for the synthesis of the 7-methoxyisoquinoline core.

Adaptations of Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.comjk-sci.com The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding aromatic isoquinoline.

For the synthesis of a 7-methoxyisoquinoline scaffold, the precursor would be an N-acyl derivative of 2-(3-methoxyphenyl)ethylamine. The electron-donating nature of the methoxy (B1213986) group at the meta-position directs the electrophilic cyclization to the para-position (C-6 of the phenylethylamine), which becomes the C-5 position of the isoquinoline, thus favoring the formation of the desired 7-methoxyisoquinoline regioisomer. jk-sci.com

Reaction Mechanism: The reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.orgnrochemistry.com

Typical Conditions and Reagents:

| Reagent | Conditions | Product |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | 3,4-dihydroisoquinoline |

| Phosphorus pentoxide (P₂O₅) | Often used with POCl₃ for less reactive substrates | 3,4-dihydroisoquinoline |

Subsequent aromatization of the 3,4-dihydroisoquinoline intermediate is typically achieved by oxidation using reagents such as palladium on carbon (Pd/C) at high temperatures, potassium permanganate (B83412) (KMnO₄), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Modified Pictet-Spengler Reactions

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. name-reaction.comwikipedia.orgthermofisher.com This method is particularly prevalent in alkaloid synthesis. thermofisher.com

To apply this to the 7-methoxyisoquinoline system, 2-(3-methoxyphenyl)ethylamine would be reacted with an appropriate carbonyl compound. The reaction conditions for less nucleophilic phenyl rings, such as the one in this precursor, generally require stronger acids and higher temperatures compared to the synthesis of β-carbolines from tryptamine derivatives. wikipedia.org

Reaction Steps:

Formation of a Schiff base (iminium ion under acidic conditions) between the amine and the carbonyl compound.

Intramolecular electrophilic attack of the benzene (B151609) ring onto the iminium carbon.

Rearomatization of the benzene ring to yield the 1,2,3,4-tetrahydroisoquinoline.

Oxidation of the tetrahydroisoquinoline to the final aromatic isoquinoline.

The final oxidation step is crucial and can be accomplished using various methods, similar to those used for aromatizing dihydroisoquinolines from the Bischler-Napieralski reaction.

Friedländer Condensation Variants

The classical Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of quinolines. organicreactions.orgnih.govwikipedia.org While this is one of the most direct methods for quinoline (B57606) synthesis, its direct application for isoquinolines is not possible due to the required connectivity of the starting materials.

However, modified strategies and conceptually related condensations can be employed to build the isoquinoline skeleton. These are not strictly "Friedländer" reactions but involve similar condensation and cyclization principles. For instance, a Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. For the target molecule, this would involve reacting 3-methoxybenzaldehyde with an aminoacetal, followed by cyclization.

Palladium-Catalyzed Cyclization Reactions

Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of heterocyclic rings, including isoquinolines. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov These reactions offer high efficiency, regioselectivity, and functional group tolerance.

Several palladium-catalyzed strategies can be envisioned for the synthesis of the 7-methoxyisoquinoline core:

Heck Reaction and Cyclization Cascade: A variety of 4-(1-alkenyl)-3-arylisoquinolines can be prepared by the Pd(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines in the presence of alkenes. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, improving yields. researchgate.net

α-Arylation of Ketones followed by Cyclization: A general approach involves the palladium-catalyzed α-arylation of a ketone with an ortho-substituted aryl halide (e.g., 2-bromo-5-methoxybenzaldehyde derivative). nih.gov The resulting intermediate, a pseudo-1,5-dicarbonyl compound, can then undergo cyclization with an acidic ammonium source to form the polysubstituted isoquinoline. nih.gov This method is powerful as it allows for the convergent combination of readily available precursors. nih.gov

C-H Activation/Annulation: Palladium catalysts can mediate the C-H activation of N-methoxy benzamides and their subsequent annulation with alkynes or allenes to produce isoquinolone derivatives. mdpi.com While this yields an oxidized isoquinoline (isoquinolone), these can often be converted to the parent isoquinoline.

These contemporary methods provide versatile and often high-yielding routes to substituted isoquinolines that are not easily accessible through classical methods.

Regioselective Introduction of Fluorine at the C-3 Position

The introduction of a fluorine atom at the C-3 position of the 7-methoxyisoquinoline scaffold requires a highly regioselective method. This can be achieved either by incorporating a fluorine-containing building block during the ring synthesis or by direct fluorination of a pre-formed 7-methoxyisoquinoline.

One potential strategy adapts methodologies used for the synthesis of analogous fluoroquinolines. For example, a facile synthesis of 3-fluoro-6-methoxyquinoline was achieved by reacting p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net A similar strategy could potentially be adapted for an isoquinoline synthesis by using a different set of starting materials that would yield the isoquinoline ring system.

A more direct approach involves the functionalization of the C-3 position of the 7-methoxyisoquinoline ring. This often requires prior activation of the C-3 position. For instance, if a 3-chloroisoquinoline derivative could be synthesized, a subsequent nucleophilic aromatic substitution (SNAr) with a fluoride (B91410) source (e.g., KF, CsF) could install the fluorine atom. However, such reactions on electron-rich positions of heterocyclic rings can be challenging.

Another powerful strategy for regioselective functionalization is directed ortho-metalation. A simple synthesis of 8-fluoro-3,4-dihydroisoquinoline was developed based on a directed ortho-lithiation reaction of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide. nih.gov While this example functionalizes the C-8 position directed by the fluorine on the starting material, a similar principle could be explored where a directing group on the nitrogen or C-1 position of a pre-formed isoquinoline directs metalation to the C-3 position, followed by quenching with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI).

Lastly, late-stage C-H functionalization offers a promising avenue. While direct C-H fluorination is difficult, a C-H activation/functionalization sequence could be employed. For example, the C-3 position could be selectively metallated (e.g., via iridium or rhodium catalysis) and then converted to a C-F bond. Rhodium(III)-catalyzed annulation reactions have been used to create vinyl-fluorinated isoquinolines, demonstrating the compatibility of transition metal catalysis with fluorine chemistry in this ring system. acs.org

Stereoselective and Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound typically involves the stereoselective functionalization of a related, non-aromatic precursor, such as a 1,2,3,4-tetrahydroisoquinoline. The aromatic nature of the isoquinoline ring itself precludes the existence of stable chiral centers within the core ring system, unless considering atropisomerism which is less common for this scaffold. Therefore, this section will focus on the synthesis of chiral, fluorinated tetrahydroisoquinoline derivatives.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. For the synthesis of chiral fluorinated tetrahydroisoquinolines, a chiral auxiliary could be attached to the nitrogen atom of the tetrahydroisoquinoline precursor. Subsequent diastereoselective fluorination, followed by removal of the auxiliary, would yield the enantiomerically enriched product. Alanine derivatives have been used as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline derivatives.

Organocatalysis and transition metal catalysis provide powerful methods for the asymmetric synthesis of chiral molecules.

Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, can be used to catalyze the enantioselective fluorination of precursors to chiral tetrahydroisoquinolines. For instance, the asymmetric fluorination of an enamine intermediate derived from a tetrahydroisoquinoline precursor could be achieved using a chiral catalyst. Enamine catalysis has been successfully applied to the enantioselective α-fluorination of aldehydes and ketones.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze a variety of asymmetric transformations. For the synthesis of chiral fluorinated tetrahydroisoquinolines, a transition metal-catalyzed asymmetric hydrogenation of a fluorinated dihydroisoquinoline precursor could be a viable route. Alternatively, transition metal-catalyzed asymmetric fluorination reactions are also being developed.

Post-Cyclization Functionalization for Methoxy Group Introduction at C-7

An alternative synthetic strategy involves the introduction of the methoxy group at the C-7 position of a pre-formed 3-fluoro-isoquinoline core. This approach relies on late-stage C-H functionalization, a powerful tool for modifying complex molecules.

Palladium-catalyzed C-H activation has been extensively used for the functionalization of N-heterocycles. Directing groups can be employed to achieve high regioselectivity. For the methoxylation of the C-7 position of 3-fluoro-isoquinoline, a directing group at a neighboring position could be used to guide the palladium catalyst to the desired C-H bond. Following the C-H activation event, coupling with a suitable methoxylating agent would install the methoxy group. While direct C-7 methoxylation of a 3-fluoro-isoquinoline is not explicitly detailed in the literature, the general principles of directed C-H functionalization of quinolines and isoquinolines are well-established.

One-Pot and Multicomponent Reaction Sequences in this compound Synthesis

Multicomponent reactions, by their nature, combine three or more reagents in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This convergence and atom economy make MCRs a powerful tool in modern organic synthesis. The generation of multiple bonds in a single operation significantly accelerates the construction of complex molecules. For isoquinoline synthesis, MCRs can facilitate the rapid assembly of the core structure from simple precursors. For instance, a three-component reaction could potentially involve a substituted benzaldehyde, an amine, and a source of the C2-N-C1 fragment to construct the isoquinoline skeleton, with the fluorine and methoxy substituents being incorporated on the appropriate starting materials.

One-pot syntheses, while related, encompass a broader range of transformations where sequential reactions are carried out in the same reactor without isolation of intermediates. This strategy avoids lengthy purification procedures and reduces solvent consumption. A hypothetical one-pot synthesis of this compound could involve an initial condensation to form a key intermediate, followed by an in-situ cyclization and subsequent aromatization to yield the final isoquinoline ring system. For example, a reaction sequence could be initiated by a condensation, followed by an intramolecular cyclization and a final dehydration or oxidation step, all occurring in a single pot.

Several named multicomponent reactions are foundational to the synthesis of nitrogen-containing heterocycles and could be adapted for the synthesis of fluorinated isoquinolines. These include:

The Betti Reaction: A three-component reaction involving a phenol, an aldehyde, and an amine to form an aminobenzylphenol. While not directly yielding an isoquinoline, the principles of imine formation and subsequent nucleophilic addition are relevant.

The Strecker Synthesis: This reaction produces α-amino nitriles from an aldehyde or ketone, a cyanide source, and ammonia or an amine. Subsequent hydrolysis can yield an amino acid, a versatile precursor for further cyclization reactions.

The Passerini and Ugi Reactions: These are isocyanide-based MCRs that are highly versatile for creating a variety of complex structures. The Ugi reaction, in particular, is a four-component reaction that can rapidly generate molecular diversity.

The application of these established MCRs to the synthesis of this compound would require careful selection of starting materials bearing the required fluoro and methoxy functionalities. The development of novel MCRs specifically tailored for this target would represent a significant advancement in the field.

| Reaction Type | Key Features | Potential Application in Synthesis |

| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolation of intermediates. | Sequential condensation, cyclization, and aromatization to form the isoquinoline ring. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a complex product. High atom economy. | Rapid assembly of the this compound scaffold from simple precursors. |

Green Chemistry Principles and Sustainable Synthesis Routes

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and economically viable production methods. Traditional synthetic routes for isoquinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, prompting the need for more sustainable alternatives.

The core principles of green chemistry that are particularly relevant to the synthesis of this compound include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical than many stepwise syntheses. Designing synthetic routes that minimize the formation of byproducts is a key aspect of green synthesis.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize hazardous solvents. Green chemistry encourages the use of benign solvents like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. For example, ultrasonic irradiation in water has been used to drive multicomponent reactions for isoquinoline derivatives at room temperature.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or sonication can often accelerate reaction rates and reduce energy requirements compared to conventional heating.

Use of Renewable Feedstocks: While not always directly applicable to complex heterocycle synthesis, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. This includes the use of transition-metal catalysts, organocatalysts, and biocatalysts.

Sustainable synthesis routes for fluorinated isoquinolines are an active area of research. Recent innovations in the green synthesis of isoquinolines that could be applied to this compound include:

Photocatalysis: The use of light to drive chemical reactions, often with the aid of a photocatalyst, can lead to milder and more selective transformations.

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, often under mild conditions, and can be powered by renewable energy sources, making it a sustainable approach.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, contributing to a more energy-efficient process.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of starting materials into the final product. |

| Safer Solvents | Employing water, ethanol, or solvent-free conditions to reduce the use of hazardous organic solvents. |

| Energy Efficiency | Using microwave irradiation, sonication, or photocatalysis to reduce energy consumption. |

| Catalysis | Employing recyclable catalysts (e.g., transition metals, organocatalysts) to minimize waste. |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic and heteroaromatic rings. nih.gov The mechanism typically proceeds via a two-step addition-elimination sequence through a negatively charged intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. youtube.com

In the context of halo-substituted heterocycles, the rate-determining step is generally the initial attack by the nucleophile. youtube.com Consequently, the highly electronegative fluorine atom is particularly effective at activating the carbon to which it is attached for nucleophilic attack, making it a surprisingly good leaving group in SNAr reactions, often superior to heavier halogens. youtube.comacgpubs.org The presence of the ring nitrogen in the isoquinoline (B145761) system further decreases electron density, facilitating this transformation. While specific studies detailing the SNAr reactions of 3-Fluoro-7-methoxyisoquinoline are not extensively documented in peer-reviewed literature, the principles of SNAr on analogous fluorinated heterocycles suggest its susceptibility to displacement by various nucleophiles (e.g., amines, alkoxides, thiolates) under appropriate basic conditions. youtube.com The reaction would involve the attack of a nucleophile at the C-3 position, leading to the displacement of the fluoride (B91410) ion.

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically involve an aryl halide or pseudohalide as an electrophilic partner. For a molecule like this compound, cross-coupling reactions could potentially occur at the C-F bond, although C-F bond activation is often challenging, or at various C-H positions if a directing group strategy is employed. More commonly, for such reactions to be efficient, a more reactive leaving group (e.g., bromine, iodine, or triflate) would be installed at the desired position on the isoquinoline ring.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. researchgate.net For this compound to participate in a Suzuki coupling at a specific position, it would typically need to be derivatized first, for example, to 3-bromo-7-methoxyisoquinoline. The subsequent reaction with an aryl or vinyl boronic acid would then proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the coupled product. libretexts.org The choice of ligand, base, and solvent is critical for optimizing the reaction yield and preventing side reactions like dehalogenation. mdpi.com

Representative Reaction Conditions for Suzuki-Miyaura Coupling of a Related Heterocycle:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield |

|---|

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. Similar to the Suzuki coupling, the direct use of this compound would be challenging. A more reactive derivative, such as an iodo- or bromo-substituted 7-methoxyisoquinoline (B1361142), would be the standard substrate. Studies on related fluorinated cyanopyridines have shown that Sonogashira couplings can proceed efficiently without displacing the fluorine atom, highlighting the chemoselectivity of these reactions when a more reactive leaving group like bromine is present. soton.ac.uk

General Conditions for Sonogashira Coupling of a Bromo-Fluoropyridine:

| Substrate | Alkyne | Catalyst System | Base/Solvent | Temperature | Yield |

|---|

This table is based on data for a related bromo-fluoropyridine substrate to demonstrate typical Sonogashira reaction conditions. soton.ac.uk

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a powerful method for creating substituted alkenes. The intramolecular version of the Heck reaction is particularly useful for constructing cyclic and heterocyclic systems. chim.itnih.gov The reactivity in Heck reactions generally follows the order I > Br > Cl >> F for the halide leaving group. Therefore, direct coupling at the C-3 position of this compound is not considered a standard transformation. A bromo or iodo derivative would be required for an efficient Heck reaction to functionalize the isoquinoline core with an alkene substituent. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. acsgcipr.org As with other cross-coupling reactions, the C-F bond is generally unreactive under typical Buchwald-Hartwig conditions, and a more labile group like Br, I, or OTf would be necessary for the transformation to occur on the this compound scaffold. libretexts.org The reaction employs a palladium precursor, a specialized phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. wikipedia.orgchemrxiv.org

Direct C–H activation is an emerging and highly sought-after strategy in organic synthesis that avoids the need for pre-functionalized starting materials (like halides or triflates). These reactions use a transition metal catalyst, often rhodium, palladium, or iridium, to selectively cleave a C-H bond and replace it with a new functional group. This approach offers a more atom- and step-economical route to complex molecules. For heteroaromatic compounds like isoquinoline, C-H functionalization can be directed to specific positions by coordinating the metal catalyst to the ring nitrogen or another directing group installed on the molecule. While specific C-H activation studies on this compound are not prominent in the literature, related rhodium(III)-catalyzed syntheses of isoquinolines and isoquinolones demonstrate the power of this approach in functionalizing the C-8 position of the benzamide (B126) precursors, showcasing the potential for such strategies to be applied to substituted isoquinoline systems.

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus predominantly occurs on the more electron-rich benzene (B151609) ring, specifically at positions 5 and 8. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

The directing effects of the methoxy (B1213986) group guide incoming electrophiles primarily to the 8-position (ortho) and the 5-position (para). Steric hindrance from the peri-hydrogen at C-1 might slightly disfavor substitution at the 8-position. However, the strong activating nature of the methoxy group makes both positions viable targets. The anticipated regioselectivity for common electrophilic substitution reactions is summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Fluoro-7-methoxy-8-nitroisoquinoline and 3-Fluoro-7-methoxy-5-nitroisoquinoline |

| Halogenation | Br₂/FeBr₃ | 3-Fluoro-8-bromo-7-methoxyisoquinoline and 3-Fluoro-5-bromo-7-methoxyisoquinoline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Fluoro-8-acyl-7-methoxyisoquinoline and 3-Fluoro-5-acyl-7-methoxyisoquinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-8-sulfonic acid and this compound-5-sulfonic acid |

Oxidation and Reduction Chemistry of the Isoquinoline Nucleus

The oxidation and reduction of the isoquinoline core are sensitive to the nature and position of substituents. Generally, the pyridine ring is more susceptible to reduction, while the benzene ring is more prone to oxidation, although this can be altered by the electronic effects of the substituents. shahucollegelatur.org.in

Oxidation: The presence of the electron-donating methoxy group at the 7-position makes the benzene ring of this compound more susceptible to oxidation compared to unsubstituted isoquinoline. shahucollegelatur.org.in Vigorous oxidation, for instance with potassium permanganate (B83412) under harsh conditions, would likely lead to the cleavage of the benzene ring to afford pyridine-3,4-dicarboxylic acid derivatives. However, under controlled oxidation conditions, it might be possible to achieve selective oxidation at the benzylic positions if alkyl substituents were present. The electron-withdrawing fluoro group would render the pyridine ring more resistant to oxidation.

Reduction: The pyridine ring of the isoquinoline system is generally more readily reduced than the benzene ring. This preference is further enhanced in this compound due to the electron-withdrawing nature of the fluorine atom at the 3-position, which makes the heterocyclic ring more electron-deficient and thus more susceptible to nucleophilic attack by hydride reagents or catalytic hydrogenation.

Catalytic hydrogenation (e.g., H₂/Pd, Pt) would be expected to selectively reduce the pyridine ring to yield 3-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline. Similarly, reduction with sodium borohydride (B1222165) in the presence of an acid would likely afford the same tetrahydroisoquinoline derivative. The electron-rich benzene ring, activated by the methoxy group, would be more resistant to reduction under these conditions. Complete reduction of both rings to form a decahydroisoquinoline (B1345475) derivative would necessitate more forcing conditions.

Rearrangement Reactions and Skeletal Transformations

While specific rearrangement reactions for this compound are not extensively documented, isoquinoline derivatives can undergo various skeletal transformations. For instance, certain substituted isoquinolines are known to undergo ring-opening and ring-closure sequences under specific conditions.

A notable example of a skeletal transformation involving the isoquinoline core is the phosphite-mediated photochemical nih.govacs.org N to C rearrangement, which has been utilized for the meta-C–H (C4) alkylation of isoquinolines. nih.gov This type of reaction involves the migration of a substituent from the nitrogen atom to the C4 position of the isoquinoline ring, proceeding through a series of photochemical steps. The applicability of such a rearrangement to this compound would depend on the specific N-substituent and the reaction conditions, but it highlights a potential pathway for functionalization at a position that is not typically accessible through classical electrophilic or nucleophilic substitution.

Furthermore, the presence of the fluoro and methoxy groups could influence the stability of intermediates in potential rearrangement pathways, possibly leading to novel skeletal transformations.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is expected to be influenced by its distinct electronic structure.

Photochemical Reactivity: The photochemistry of isoquinoline and its derivatives can lead to a variety of products through different reaction pathways, including rearrangements and cycloadditions. For instance, photochemical methods have been developed for the C-H hydroxyalkylation of isoquinolines. nih.gov In the context of this compound, irradiation with UV light could potentially lead to excited states with altered reactivity. The methoxy group may enhance the absorption of light and could participate in photo-induced electron transfer processes. The fluorine atom could also influence the photochemical stability and reaction pathways. Controlled photochemical synthesis has been used to generate substituted isoquinoline-1,3,4(2H)-triones from related starting materials, indicating the potential for complex transformations under photochemical conditions. acs.org

Electrochemical Reactivity: The electrochemical properties of isoquinoline derivatives are of interest for synthetic applications and for understanding their redox behavior. The detailed electrochemistry of a related compound, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one, has been studied, revealing insights into its redox mechanism. researchgate.net For this compound, the methoxy group, being electron-donating, would be expected to lower the oxidation potential, making the molecule easier to oxidize electrochemically. Conversely, the electron-withdrawing fluorine atom on the pyridine ring would likely increase the reduction potential, making it easier to reduce. This differential electrochemical behavior could potentially be exploited for selective functionalization of either the benzene or the pyridine ring under controlled electrochemical conditions.

Derivatization Strategies and Analogue Design

Design Principles for Structural Modification of 3-Fluoro-7-methoxyisoquinoline

The design of structural modifications for a novel chemical scaffold like this compound would typically be guided by the intended biological target and desired pharmacological effect. Key design principles would likely involve:

Isosteric and Bioisosteric Replacements: Introducing substituents that mimic the size, shape, and electronic distribution of other known active groups. For instance, the fluorine atom at the 3-position could be replaced with other small electron-withdrawing groups to modulate electronic properties. The methoxy (B1213986) group at the 7-position could be altered to other alkoxy groups of varying chain lengths or replaced with bioisosteres like a hydroxyl or amino group to explore changes in hydrogen bonding potential and solubility.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the isoquinoline (B145761) core to understand which structural features are crucial for activity. This would involve synthesizing a series of analogues with variations at different positions of the isoquinoline ring.

Conformational Restriction: Introducing bulky groups or creating cyclic structures to lock the molecule into a specific conformation, which can enhance binding affinity to a biological target.

However, no specific studies illustrating these principles for this compound have been identified in the public domain.

Synthesis of Library Compounds Based on the Isoquinoline Scaffold for Research Applications

The synthesis of a library of compounds based on the this compound scaffold would be a crucial step in exploring its potential for research applications, particularly in drug discovery. This would likely involve combinatorial chemistry approaches where a common core intermediate is reacted with a variety of building blocks to generate a diverse set of final compounds.

A hypothetical synthetic strategy could involve the initial synthesis of the this compound core, followed by diversification at various positions. The choice of reactions would depend on the reactivity of the isoquinoline ring and the functional groups present. Common reactions for library synthesis include amide bond formation, Suzuki coupling, and nucleophilic aromatic substitution.

While general methods for the synthesis of isoquinoline libraries are well-documented, specific protocols and a characterization of a library based on this compound are not available in the reviewed literature.

Regioselective Functionalization at Periphery (e.g., C-1, C-4, C-5, C-6, C-8 positions)

The regioselective functionalization of the this compound core would be essential for targeted analogue design. The electronic nature of the isoquinoline ring, influenced by the nitrogen atom and the existing fluoro and methoxy substituents, would direct the regioselectivity of various reactions.

C-1 Position: This position is often susceptible to nucleophilic attack, especially after activation of the isoquinoline nitrogen (e.g., through N-oxide formation).

C-4 Position: This position could potentially be functionalized through electrophilic substitution, although the directing effects of the existing substituents would need to be considered.

C-5, C-6, and C-8 Positions: Functionalization at these positions on the benzene (B151609) ring portion of the isoquinoline would likely be governed by the directing effects of the methoxy group at C-7. Ortho-lithiation directed by the methoxy group could be a potential strategy for introducing substituents at the C-6 and C-8 positions.

Without experimental data, any discussion on the regioselective functionalization of this compound remains theoretical.

Incorporation into Hybrid Molecular Architectures and Conjugates

Incorporating the this compound scaffold into hybrid molecules or conjugates is a common strategy in drug design to combine the pharmacophoric features of two or more different molecules. This can lead to compounds with improved efficacy, better selectivity, or a dual mode of action.

This could involve linking the isoquinoline moiety to another pharmacologically active molecule, a targeting ligand, or a carrier molecule through a suitable linker. The point of attachment on the this compound scaffold would be determined by the availability of functional handles, which could be introduced through the regioselective functionalization strategies mentioned above.

No published research was found that describes the synthesis or evaluation of hybrid molecules or conjugates containing the this compound moiety.

Spectroscopic and Advanced Analytical Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-Fluoro-7-methoxyisoquinoline, a suite of 1D and 2D NMR experiments is utilized to assign every proton and carbon signal and to confirm the substitution pattern.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups. In this compound, the protons on the aromatic rings are expected to appear in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region (around δ 3.8–4.0 ppm).

The fluorine atom at the C3 position and the nitrogen atom in the isoquinoline (B145761) ring significantly influence the chemical shifts of adjacent protons. The proton at C1 (H-1) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The fluorine atom will introduce characteristic splitting patterns (coupling) with nearby protons, particularly H-4. The analysis of coupling constants (J values) helps to establish the connectivity between adjacent protons.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-1 | 8.9 - 9.2 | s | - |

| H-4 | 7.8 - 8.1 | d | J(H-F) ≈ 2-4 Hz |

| H-5 | 7.9 - 8.2 | d | J(H-H) ≈ 8-9 Hz |

| H-6 | 7.2 - 7.4 | dd | J(H-H) ≈ 8-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-8 | 7.0 - 7.2 | d | J(H-H) ≈ 2-3 Hz |

| 7-OCH₃ | 3.9 - 4.1 | s | - |

Note: These are predicted values based on general principles and data from similar substituted isoquinoline structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0–220 ppm), which minimizes signal overlap. hmdb.ca In this compound, carbons directly bonded to the electronegative fluorine (C-3) and nitrogen (C-1, C-8a) atoms are expected to show significant shifts.

The most notable feature in the ¹³C NMR spectrum will be the large coupling constant between the C-3 carbon and the directly attached fluorine atom (¹JCF), typically in the range of 240–280 Hz. jeolusa.com Smaller couplings (²JCF, ³JCF) to other nearby carbons (C-4, C-8a) are also expected, providing further confirmation of the fluorine's position. The methoxy carbon will appear in the upfield region (δ 55–60 ppm).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (JCF, Hz) |

| C-1 | 148 - 152 | ³JCF ≈ 5-10 Hz |

| C-3 | 158 - 162 (d) | ¹JCF ≈ 240-260 Hz |

| C-4 | 110 - 115 (d) | ²JCF ≈ 15-25 Hz |

| C-4a | 125 - 130 | - |

| C-5 | 128 - 132 | - |

| C-6 | 118 - 122 | - |

| C-7 | 160 - 164 | - |

| C-8 | 105 - 110 | - |

| C-8a | 135 - 140 (d) | ²JCF ≈ 10-20 Hz |

| 7-OCH₃ | 55 - 58 | - |

Note: These are predicted values. The multiplicity (d) indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il It offers a very wide chemical shift range, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically referenced against CFCl₃ (0 ppm), is characteristic of a fluorine atom attached to an aromatic, heterocyclic system. colorado.edu The signal will be split into a doublet due to coupling with the proton at the C-4 position (³JFH). This coupling provides direct evidence for the proximity of the fluorine and H-4 atoms. biophysics.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, such as between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This allows for the unambiguous assignment of each proton to its corresponding carbon atom. For example, it would show a cross-peak between the methoxy proton signal and the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a planar molecule like this compound, NOESY can confirm spatial proximities, for example, between the H-8 proton and the protons of the methoxy group at C-7.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. lcms.cz For this compound (C₁₀H₈FNO), HRMS would be used to confirm its exact mass. The experimentally measured mass should match the calculated theoretical mass within a very small error margin (typically < 5 ppm).

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The stability of the isoquinoline ring means that it often remains intact as a major fragment ion. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides crucial information for confirming its molecular structure through characteristic fragmentation patterns.

While direct experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on established principles and studies of related isoquinoline alkaloids and substituted quinolines. researchgate.netresearchgate.net The process begins with the ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The primary fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the loss of stable neutral molecules. A key fragmentation event anticipated for methoxy-substituted isoquinolines is the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). researchgate.net

Predicted Fragmentation Steps:

Loss of a Methyl Radical (•CH₃): The methoxy group at the C-7 position is a likely site for initial fragmentation, leading to the loss of a methyl radical. This is a common fragmentation pathway for aromatic methoxy compounds. researchgate.net

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation, often involving the elimination of a stable carbon monoxide molecule from the heterocyclic ring structure. researchgate.net

Ring Cleavage: More energetic collisions can lead to the cleavage of the isoquinoline ring system itself, though these pathways are often more complex.

The analysis of these fragmentation patterns allows for the precise determination of substituent placement and confirmation of the core isoquinoline structure.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Based on fragmentation patterns of related methoxyisoquinolines)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| [M+H]⁺ | [M+H - 15]⁺ | •CH₃ | Methoxy group |

| [M+H - 15]⁺ | [M+H - 15 - 28]⁺ | CO | Carbonyl from ring |

This table is predictive and based on the fragmentation behavior of structurally similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic isoquinoline core, the C-F bond, and the methoxy group.

Based on published data for isoquinoline, substituted quinolines, and aromatic ethers, the expected vibrational frequencies can be summarized. astrochem.orgnih.gov

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system are expected in the 1600-1450 cm⁻¹ region. nih.gov

C-O-C Stretching: The methoxy group will produce a strong, characteristic C-O-C asymmetric stretching band, typically found in the 1275-1200 cm⁻¹ range for aryl ethers, and a symmetric stretch between 1075-1020 cm⁻¹. vscht.cz

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene and pyridine (B92270) rings will appear in the 900-650 cm⁻¹ region, providing information about the substitution pattern. astrochem.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C=N Stretch | Isoquinoline Ring | 1620 - 1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | Methoxy (Aryl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | Fluoro Aromatic | 1250 - 1050 | Strong |

| C-O-C Symmetric Stretch | Methoxy (Aryl Ether) | 1075 - 1020 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 650 | Medium-Strong |

Data are typical ranges for the indicated functional groups. nih.govvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands corresponding to π → π* transitions. The absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic rings. researchgate.net

The UV-Vis spectrum of the parent isoquinoline molecule shows distinct absorption bands. researchgate.net The introduction of a methoxy group (an auxochrome) and a fluorine atom (which can have a modest effect) on the isoquinoline core would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorbance). utoronto.ca Studies on substituted quinolines and indenoisoquinolines demonstrate that substituents and solvent polarity can significantly influence the UV-Vis spectrum. researchgate.netnih.gov

For this compound, one would anticipate a complex spectrum with multiple bands, similar to other substituted isoquinolines. The methoxy group, being an electron-donating group, is likely to have the more pronounced effect on the λ_max values compared to the fluoro group.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore System | Expected λ_max (nm) |

| π → π | Isoquinoline Ring System | ~220-230 |

| π → π | Isoquinoline Ring System | ~270-280 |

| π → π* | Isoquinoline Ring System | ~320-340 |

These values are estimations based on the spectrum of isoquinoline and the known effects of auxochromic substituents. researchgate.netutoronto.ca

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related substituted isoquinoline derivatives reveals key structural insights that can be expected. eurjchem.comacs.orgnih.gov

Planarity: The isoquinoline ring system is expected to be largely planar, as is typical for aromatic heterocyclic compounds.

Substituent Conformation: The analysis would reveal the orientation of the methoxy group relative to the aromatic ring. The methyl group is likely to be oriented to minimize steric hindrance with adjacent atoms.

Intermolecular Interactions: X-ray crystallography elucidates the crystal packing, showing how individual molecules interact in the solid state. These interactions can include π-π stacking between the aromatic rings of adjacent molecules and weak C-H···F or C-H···N hydrogen bonds, which influence the crystal lattice. eurjchem.com

A full crystallographic analysis would yield a set of atomic coordinates, from which all geometric parameters of the molecule can be calculated, providing a definitive structural proof.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

| Torsion Angles | Describes the conformation of flexible parts, such as the methoxy group. |

| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonds and π-stacking. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Fluoro-7-methoxyisoquinoline, DFT calculations can be employed to generate an electron density map, which visualizes the probability of finding an electron in different regions of the molecule.

The distribution of electron density is heavily influenced by the substituents. The fluorine atom at the C-3 position acts as a strong electron-withdrawing group through its inductive effect, leading to a region of lower electron density (electrophilic character) in its vicinity. Conversely, the methoxy (B1213986) group at the C-7 position is an electron-donating group through resonance, increasing electron density on the isoquinoline (B145761) ring system, particularly at ortho and para positions relative to it.

These calculations allow for the prediction of reactive sites. For instance, a map of the electrostatic potential (ESP) would highlight the nitrogen atom of the isoquinoline ring as a primary site for electrophilic attack or hydrogen bonding due to its lone pair of electrons. Conversely, regions of the ring activated by the methoxy group would be predicted as susceptible to electrophilic aromatic substitution.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor. In this compound, the HOMO is expected to be distributed primarily across the isoquinoline ring system, with significant contributions from the electron-rich methoxy group. A higher HOMO energy correlates with a greater ability to donate electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy location for an incoming electron and acts as an electron acceptor. The electron-withdrawing fluorine atom is expected to lower the energy of the LUMO and influence its distribution, making the molecule more susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Orbital Properties for this compound (Note: These values are illustrative for a molecule of this type and would be precisely determined via specific software calculations.)

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately High | Good electron-donating capability in reactions with electrophiles. |

| LUMO Energy | Relatively Low | Susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The core isoquinoline structure is a rigid, planar aromatic system. Therefore, conformational analysis for this compound primarily focuses on the orientation of the methoxy substituent. The methyl group of the methoxy moiety can rotate around the C-O bond. While this rotation has a low energy barrier, certain orientations may be favored to minimize steric hindrance with adjacent atoms.

Molecular Dynamics (MD) simulations could be used to study the behavior of this molecule over time, particularly in a solvent or when interacting with a biological target. MD simulations would reveal the preferred orientation of the methoxy group and how its dynamics might influence the molecule's ability to fit into a binding pocket or interact with solvent molecules.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) studies, uses computational data to predict the properties of molecules. For this compound, various quantum chemical descriptors could be calculated:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Descriptors based on the connectivity of atoms.

These calculated descriptors for this compound could then be included in a larger dataset of related isoquinoline derivatives. By correlating these descriptors with experimentally determined reactivity or biological activity, a predictive model can be built. Such a model could then be used to estimate the reactivity of other, yet-to-be-synthesized, isoquinoline compounds.

Ligand-Target Interaction Analysis for Mechanistic Insights

To understand how this compound might function as a ligand (e.g., a drug or inhibitor), computational docking and binding pocket analysis are employed. This involves simulating the interaction of the molecule with a specific biological target, such as an enzyme's active site.

The analysis would focus on identifying key intermolecular interactions:

Hydrogen Bonds: The nitrogen atom in the isoquinoline ring is a strong hydrogen bond acceptor. The fluorine and oxygen atoms could also act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic isoquinoline ring system would likely engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.

Van der Waals Forces: General attractive forces between the ligand and the protein target.

By analyzing the binding pose and interactions, researchers can gain mechanistic insights into why the ligand binds to the target and identify which functional groups are essential for this interaction. For example, the analysis would reveal whether the fluorine atom at C-3 points towards a specific residue or if the methoxy group at C-7 fits into a hydrophobic pocket.

Theoretical Studies on Fluorine and Methoxy Group Electronic Effects on the Isoquinoline System

A dedicated theoretical study would systematically analyze the electronic influence of the two key substituents on the isoquinoline core.

Fluorine at C-3: Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack, especially at positions close to the fluorine atom.

The interplay of these opposing effects at different positions creates a unique electronic landscape. The deactivating nature of the fluorine at C-3 combined with the activating nature of the methoxy group at C-7 results in a complex pattern of reactivity that can be precisely mapped and quantified using computational methods.

Table 2: Summary of Predicted Electronic Effects and Reactivity

| Position | Substituent | Dominant Electronic Effect | Predicted Impact on Reactivity |

| C-3 | Fluoro | Strong Inductive Withdrawal (-I) | Reduced electron density; potential site for nucleophilic attack. |

| C-7 | Methoxy | Strong Resonance Donation (+R) | Increased electron density; activation towards electrophilic attack. |

| N-2 | Nitrogen | Lone Pair Availability | Primary site for protonation and hydrogen bonding. |

Applications As a Synthetic Building Block and Research Probe

Role as a Privileged Scaffold in Medicinal Chemistry Research for Target Engagement Studies

The isoquinoline (B145761) core is recognized as a privileged scaffold in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. The specific derivative, 3-fluoro-7-methoxyisoquinoline, serves as a crucial building block in the synthesis of more complex molecules designed for high-potency and selective target engagement. The strategic placement of the methoxy (B1213986) group at the 7-position and the fluoro group at the 3-position can significantly influence the electronic properties, conformation, and metabolic stability of the final compounds, making this scaffold particularly valuable for drug discovery.

Modulators of Enzyme Activity (e.g., kinase inhibition mechanisms)

The 7-methoxyisoquinoline (B1361142) moiety is a key component in the design of potent enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov

A prominent example of the application of a 7-methoxyisoquinoline scaffold is in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical enzyme in inflammatory signaling pathways. Through fragment-based drug design, researchers have developed highly potent and selective IRAK4 inhibitors. nih.gov The 7-methoxyisoquinoline core served as a foundational structure that was elaborated upon to achieve nanomolar potency. nih.govacs.org

In the development of the clinical candidate PF-06650833, the 7-methoxyisoquinoline group plays a pivotal role in anchoring the molecule within the ATP-binding site of the IRAK4 enzyme. nih.gov While the fluorine atom in this specific candidate is located on a different part of the molecule (a fluoropyrrolidinyl ring), the initial design principles often explore halogenation on the core scaffold itself to modulate binding affinity and physicochemical properties. The substitution on the isoquinoline core is critical for optimizing interactions with the kinase. nih.govacs.org

| Compound | Target Kinase | Key Structural Feature | Potency (IC50 or Kd) |

|---|---|---|---|

| PF-06650833 | IRAK4 | 1-alkoxy-7-methoxyisoquinoline | Ki = 0.8 nM |

Receptor Ligand Design and Interaction Studies

The principles that make the this compound scaffold effective in enzyme inhibition also apply to its use in designing ligands for receptors. The isoquinoline nitrogen can act as a hydrogen bond acceptor, while the planar aromatic system can engage in π-stacking interactions with aromatic residues in a receptor's binding pocket. The fluorine and methoxy substituents provide opportunities for further specific interactions and allow for fine-tuning of the ligand's electronic and steric profile to enhance binding affinity and selectivity for the intended receptor over others.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the iterative process of optimizing a lead compound into a drug candidate. The this compound scaffold offers multiple points for chemical modification to systematically probe the SAR. nih.govnih.gov

Key aspects that can be explored using this scaffold include:

Role of the Fluorine Atom: The fluorine at the 3-position can serve several purposes. Its high electronegativity can alter the basicity of the isoquinoline nitrogen, affecting its interaction with acidic residues in the target protein. It can also form specific hydrogen bonds or other non-covalent interactions and may block metabolic attack at that position, thereby improving the compound's pharmacokinetic profile. acs.org

Influence of the Methoxy Group: The methoxy group at the 7-position can act as a hydrogen bond acceptor and its position directs the orientation of the scaffold within the binding site. Modifications to this group (e.g., converting it to a hydroxyl or a larger alkoxy group) can provide critical information about the steric and electronic requirements of the target. frontiersin.orgresearchgate.net

Substitution at Other Positions: The scaffold allows for further substitutions on the isoquinoline ring to explore other regions of the target's binding pocket, leading to enhanced potency and selectivity. nih.govnih.gov

In the development of IRAK4 inhibitors, SAR studies revealed that substitutions at the 1-position of the 7-methoxyisoquinoline core were critical for achieving high potency. nih.gov By attaching various side chains at this position, researchers were able to optimize interactions with the enzyme's active site, leading to the discovery of compounds with nanomolar efficacy. nih.gov

| Scaffold Modification | Observed Effect on Activity | Rationale for Change |

|---|---|---|

| Addition of Fluorine | Often increases potency | Enhances binding affinity, blocks metabolism |

| Variation of Methoxy Group | Modulates selectivity and potency | Probes steric and electronic limits of binding pocket |

| Elaboration at other positions | Can significantly improve bioactivity | Exploits additional binding interactions |

Integration into Materials Science Research (e.g., organic electronics, sensors, if applicable)

Based on available scientific literature, there is no significant research detailing the specific integration of this compound into materials science for applications such as organic electronics or sensors. While related heterocyclic structures are explored in these fields, this particular compound has not been a primary focus of published studies in this area. rsc.org

Use in Catalysis as Ligands or Organocatalysts

A review of current research indicates that this compound has not been prominently featured as a ligand for metal catalysis or as an organocatalyst in published studies. While isoquinoline derivatives can be used in catalysis, this specific substituted version does not appear to be a widely studied catalyst or ligand.

Development of Fluorescent Probes and Chemical Tools

There is currently a lack of published research on the use of this compound in the development of fluorescent probes or other chemical tools for biological imaging or assays. The intrinsic fluorescence of the isoquinoline scaffold can be exploited, but specific applications using the 3-fluoro-7-methoxy substitution pattern have not been detailed in the scientific literature. nih.gov

Contribution to Synthetic Method Development for Complex Molecules

Currently, there is no available information in the reviewed scientific literature that documents the use of this compound as a synthetic building block or a research probe. The development of novel synthetic methods often relies on the availability and reactivity of unique starting materials and intermediates. While the structure of this compound suggests it could be a valuable precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, there are no published studies that have utilized this specific compound for such purposes.

The exploration of new chemical entities frequently involves the design and synthesis of novel scaffolds that can be systematically modified. Fluorinated heterocycles, in particular, are of great interest due to the often-beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the absence of this compound from reports on the synthesis of complex molecules indicates that it has not yet been established as a tool in this area of research.

Future research may yet reveal synthetic routes to this compound and explore its utility in the construction of larger, more intricate molecular architectures. Until such research is published, its contribution to synthetic method development remains undefined.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

For instance, rhodium(III)-catalyzed C-H activation of aryl ketones and subsequent cyclization with internal alkynes presents a powerful one-pot strategy for assembling multisubstituted isoquinolines. acs.orgnih.gov Adapting such methods to substrates bearing fluoro and methoxy (B1213986) groups will be a key area of investigation. Additionally, palladium-catalyzed cascade reactions and copper-catalyzed tandem reactions are emerging as powerful tools for the synthesis of densely functionalized isoquinolines. nih.gov The development of novel catalytic systems that are tolerant of the electronic properties of 3-Fluoro-7-methoxyisoquinoline will be crucial for advancing its synthesis.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Catalyst/Reagent Examples |

| Transition-Metal-Catalyzed C-H Activation | High atom economy, reduced synthetic steps, direct functionalization. mdpi.comacs.org | Rh(III), Pd(II), Ru(II) complexes. organic-chemistry.orgmdpi.com |

| Cascade/Tandem Reactions | Increased molecular complexity in a single operation. nih.gov | Palladium, Copper catalysts. nih.gov |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Iridium-based photocatalysts. acs.org |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing fluorine atom at the 3-position and the electron-donating methoxy group at the 7-position is expected to give rise to unconventional reactivity patterns in the this compound scaffold. The electron-rich nature of the benzene (B151609) ring, influenced by the methoxy group, could facilitate regioselective C-H functionalization at positions distal to the nitrogen atom. nih.gov This opens up avenues for late-stage diversification of the molecule.

Furthermore, the reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions warrants investigation. While typically less reactive than other halogens, the activation of the C-F bond by the ring nitrogen could lead to unexpected substitution patterns, particularly with soft nucleophiles. acgpubs.orgacgpubs.orgsemanticscholar.org Studies on polyhalogenated nitrogen heterocycles have shown that the choice of nucleophile (hard vs. soft) can dictate which halogen is displaced, a principle that could be applicable here. Research into ring-opening and ring-expansion reactions of isoquinoline (B145761) derivatives could also reveal novel transformations for this compound, leading to the synthesis of unique heterocyclic systems like 2-benzazocines. electronicsandbooks.comiust.ac.ir

Advanced Computational Modeling for Rational Design

Advanced computational modeling, particularly Density Functional Theory (DFT), will be instrumental in rationally designing derivatives of this compound with desired properties. DFT calculations can predict a range of molecular characteristics, including electronic structure, reactivity, and spectroscopic properties. mdpi.commdpi.com This predictive power can guide synthetic efforts by identifying the most promising derivatization strategies and reaction conditions.

For example, computational studies can elucidate the impact of additional substituents on the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's electronic and optical properties. mdpi.com This is particularly relevant for applications in materials science, such as the development of organic light-emitting diodes (OLEDs). uconn.edu In the context of medicinal chemistry, molecular docking and DFT analysis can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, thereby accelerating the discovery of new therapeutic agents. nih.gov

| Computational Method | Application in Rational Design | Predicted Properties |

| Density Functional Theory (DFT) | Predicting reactivity, electronic structure, and spectroscopic properties. mdpi.com | Ionization potential, electron affinity, chemical hardness. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Investigating excited state properties and absorption/emission spectra. | Optical bandgap, fluorescence quantum yield. mdpi.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Binding energy, ligand efficiency. |

Expanding the Scope of Derivatization and Scaffold Modification

The this compound core serves as a versatile scaffold for the development of a diverse library of compounds. Future research will undoubtedly focus on expanding the scope of its derivatization and exploring various scaffold modifications. Strategies such as bioisosteric replacement will be employed to fine-tune the physicochemical and pharmacological properties of lead compounds. nih.govspirochem.comresearchgate.netslideshare.netcambridgemedchemconsulting.com For instance, replacing the methoxy group with other electron-donating groups or modifying the fluorine substituent could lead to derivatives with improved metabolic stability or target selectivity. nih.gov

Scaffold hopping, another key strategy in drug discovery, could lead to the design of novel heterocyclic systems that retain the key pharmacophoric features of this compound while possessing distinct intellectual property. researchgate.net The synthesis of fused heterocyclic systems, such as isoquinoline-fused benzimidazoles, represents a promising avenue for creating structurally complex and biologically active molecules. mdpi.comrsc.orgresearchgate.net The development of stereoselective methods for the synthesis of fused and spiro-heterocycles from isoquinolinium salts is an active area of research that could be applied to this scaffold. rsc.org

Interdisciplinary Research with Biological and Materials Sciences (Mechanistic Focus)

The unique structural and electronic features of this compound make it an attractive candidate for interdisciplinary research, particularly at the intersection of chemistry, biology, and materials science. A key focus of this research will be to elucidate the underlying mechanisms of action of its derivatives in various applications.

In biological sciences, mechanistic studies will be crucial to understand how these compounds interact with their protein targets. For example, if a derivative is identified as an enzyme inhibitor, detailed kinetic and structural studies will be necessary to determine its mode of inhibition and binding interactions. ijpsjournal.comsemanticscholar.org The isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic drugs, suggesting that this compound derivatives could find applications as anticancer, antimicrobial, or anti-inflammatory agents. nih.govijpsjournal.comsemanticscholar.org

In materials science, the focus will be on understanding the structure-property relationships that govern the performance of this compound-based materials. For instance, in the context of organic electronics, research will aim to understand how molecular packing and intermolecular interactions influence charge transport and luminescence efficiency. uconn.eduacs.org The development of isoquinoline-based luminescent materials and corrosion inhibitors are emerging areas of interest. acs.org Mechanistic insights gained from these studies will guide the design of next-generation materials with enhanced performance.

Q & A

Q. What synthetic strategies are effective for introducing fluorine and methoxy groups at the 3- and 7-positions of isoquinoline?